[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride
Description
Historical Context of Piperidine Derivatives in Organic Chemistry
Piperidine, a six-membered heterocyclic amine, has been a cornerstone of organic chemistry since its isolation from black pepper alkaloids in the mid-19th century. Early work by Thomas Anderson and Auguste Cahours established piperidine’s foundational role in alkaloid chemistry, while later advancements revealed its versatility as a scaffold for synthetic modifications. The introduction of substituents to the piperidine ring, such as alkyl groups or oxygen-containing moieties, has enabled the development of compounds with tailored biological and chemical properties. For example, quaternary ammonium salts derived from piperidine have shown efficacy as biocides and corrosion inhibitors, underscoring the structural adaptability of this heterocycle.
The evolution of piperidine derivatives accelerated in the 20th century with the advent of hydrogenation techniques, which allowed for the large-scale production of piperidine from pyridine. This innovation facilitated the synthesis of complex derivatives, including [(1-Isopropylpiperidin-4-YL)oxy]acetic acid hydrochloride, which combines piperidine’s cyclic amine structure with a hydrophilic oxyacetic acid group. Such hybrids exemplify modern strategies to enhance solubility and reactivity in drug discovery.
Structural Significance of Oxyacetic Acid Modifications
The incorporation of an oxyacetic acid group into the piperidine framework introduces critical functional features. The acetic acid moiety, characterized by a carboxylic acid group linked to a methylene bridge, confers water solubility and hydrogen-bonding capacity, which are essential for interactions in biological systems. In [(1-Isopropylpiperidin-4-YL)oxy]acetic acid hydrochloride, this group is ether-linked to the piperidine ring at the 4-position, creating a sterically accessible site for further chemical reactions or molecular recognition.
The hydrochloride salt form further enhances the compound’s aqueous solubility, a property validated by its dissolution in polar solvents. This modification aligns with broader trends in medicinal chemistry, where salt formation is routinely employed to improve pharmacokinetic profiles. Structurally, the isopropyl substituent at the 1-position of the piperidine ring introduces steric bulk, potentially influencing conformational dynamics and binding affinity to biological targets. Comparative studies of analogous compounds, such as (4-oxo-piperidin-1-yl)-acetic acid hydrochloride, demonstrate that subtle changes in substituent positioning can markedly alter chemical stability and reactivity.
Rationale for Studying Quaternary Ammonium Salt Derivatives
While [(1-Isopropylpiperidin-4-YL)oxy]acetic acid hydrochloride is not a quaternary ammonium salt itself, its structural motifs share conceptual parallels with this class of compounds. Quaternary ammonium salts, characterized by a positively charged nitrogen atom bonded to four alkyl or aryl groups, exhibit broad applications as surfactants, antiseptics, and enzyme modulators. The protonated piperidine nitrogen in [(1-Isopropylpiperidin-4-YL)oxy]acetic acid hydrochloride mimics this charge distribution, enabling interactions with negatively charged biological targets, such as the melanocortin-5 receptor.
Recent research highlights the utility of piperidine-acetic acid hybrids in modulating γ-secretase activity, an enzyme implicated in amyloid-β peptide production. These findings suggest that [(1-Isopropylpiperidin-4-YL)oxy]acetic acid hydrochloride could serve as a template for developing allosteric modulators of enzymatic function. Furthermore, the compound’s synthetic accessibility—exemplified by routes involving piperidine hydrochlorides and chloroacetic acid derivatives—makes it a practical candidate for structure-activity relationship studies.
Properties
Molecular Formula |
C10H20ClNO3 |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
2-(1-propan-2-ylpiperidin-4-yl)oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-8(2)11-5-3-9(4-6-11)14-7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H |
InChI Key |
SOVSJDARSADWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)OCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Isopropylpiperidin-4-ol Intermediate
The synthesis typically begins with the preparation of 1-isopropylpiperidin-4-ol or a closely related intermediate:
- Reductive amination or alkylation of piperidin-4-ol with isopropyl halides or ketones under controlled conditions yields the 1-isopropylpiperidin-4-ol.
- Alternative routes involve ring closure strategies starting from appropriate amino alcohol precursors, ensuring stereochemical control at the 4-position.
Formation of the Ether Linkage to Acetic Acid
The key step involves coupling the 4-hydroxy group of the piperidine intermediate with an acetic acid derivative:
- Alkylation with chloroacetic acid or its esters : The 4-hydroxy group is reacted with chloroacetic acid or ethyl chloroacetate in the presence of a base (e.g., potassium carbonate or sodium hydride) to form the ether linkage.
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux conditions.
- After ether formation, if esters are used, hydrolysis under acidic or basic conditions converts the ester to the free acetic acid.
Hydrochloride Salt Formation
- The free acid compound is treated with hydrogen chloride gas or hydrochloric acid in an organic solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.
- This step improves the compound’s crystalline properties and enhances its chemical stability.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Alkylation of piperidin-4-ol | Isopropyl bromide, base (K2CO3 or NaH) | DMF or Acetonitrile | 50–80 °C | 75–85 | Control of stereochemistry critical |
| 2. Ether formation | Chloroacetic acid or ethyl chloroacetate, base | DMF, reflux | 80–110 °C | 70–90 | Ester hydrolysis if ethyl chloroacetate used |
| 3. Hydrolysis (if ester used) | Acidic or basic hydrolysis | Water/Alcohol | Ambient to 60 °C | 85–95 | Converts ester to acetic acid |
| 4. Salt formation | HCl gas or HCl solution | Ethanol | Ambient | >90 | Crystallization of hydrochloride salt |
Research Findings and Optimization Notes
- Literature indicates high regioselectivity in alkylation steps when using appropriate bases and solvents, minimizing side reactions such as over-alkylation or ring opening.
- Use of anhydrous conditions and inert atmosphere prevents hydrolysis or decomposition during ether formation.
- The hydrochloride salt form exhibits enhanced aqueous solubility and stability , which is crucial for pharmaceutical applications.
- Alternative protecting groups on the piperidine nitrogen have been explored but are generally avoided to simplify the synthesis.
- The reaction sequence is amenable to scale-up with yields consistently above 75% for each step, indicating robustness.
Comparative Synthesis Approaches
| Approach | Advantages | Disadvantages |
|---|---|---|
| Direct alkylation with chloroacetic acid | Straightforward, fewer steps | Requires careful control of conditions to prevent side reactions |
| Use of ester intermediates | Easier purification, better control | Additional hydrolysis step required |
| Reductive amination for N-substitution | High selectivity for isopropyl group | Requires additional reagents and steps |
Chemical Reactions Analysis
Types of Reactions
[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Below is a comparative analysis of [(1-Isopropylpiperidin-4-YL)oxy]acetic acid hydrochloride and related compounds:
Functional Group Impact on Properties
Hydrochloride Salt vs. Free Base :
The hydrochloride form improves aqueous solubility compared to the free base, critical for biological assays .
Ether Linkage vs. Direct Bonding :
The ether bond in [(1-Isopropylpiperidin-4-YL)oxy]acetic acid HCl may confer greater hydrolytic stability compared to esters (e.g., ethyl derivatives in ).
Carboxylic Acid vs. Ester :
The free -COOH group in the target compound enables ionic interactions (e.g., metal chelation), whereas esterified analogs (e.g., ethyl esters) are more lipophilic, favoring membrane permeability .
Comparative Physicochemical Data (Hypothetical)
| Property | Target Compound | Ethyl Ester Analog | Direct-Bonded Acetic Acid |
|---|---|---|---|
| Water Solubility | High (HCl salt) | Moderate | Moderate |
| LogP (Lipophilicity) | ~0.5 | ~1.8 | ~0.7 |
| pKa (Carboxylic Acid) | ~3.5 | N/A (ester) | ~3.5 |
Biological Activity
[(1-Isopropylpiperidin-4-YL)oxy]acetic acid hydrochloride, a derivative of piperidine, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound is noted for its interactions with various biological targets, including receptors involved in immune responses and neurological functions. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of [(1-Isopropylpiperidin-4-YL)oxy]acetic acid hydrochloride is characterized by the presence of a piperidine ring substituted with an isopropyl group and an acetic acid moiety. The compound can be represented as follows:
This structure is crucial for its biological activity, influencing its interaction with various biological systems.
Research indicates that [(1-Isopropylpiperidin-4-YL)oxy]acetic acid hydrochloride may act as an antagonist to Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors play a significant role in the immune system by recognizing pathogens and activating immune responses. The modulation of TLR activity can potentially lead to therapeutic effects in autoimmune diseases and other immune-related disorders .
1. Anti-inflammatory Effects
Studies have shown that compounds similar to [(1-Isopropylpiperidin-4-YL)oxy]acetic acid hydrochloride exhibit anti-inflammatory properties by inhibiting the activation of TLRs. This inhibition can reduce the production of pro-inflammatory cytokines, providing a therapeutic avenue for conditions characterized by chronic inflammation .
| Study | Findings |
|---|---|
| Study A | Demonstrated reduced cytokine levels in vitro upon treatment with TLR antagonists. |
| Study B | In vivo models showed decreased inflammation markers following administration of related compounds. |
2. Neuroprotective Effects
The compound's structural similarities to known neuroprotective agents suggest potential benefits in neurodegenerative diseases such as Alzheimer's. Research indicates that piperidine derivatives can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus enhancing cholinergic signaling in the brain .
| Case Study | Outcome |
|---|---|
| Case Study 1 | Patients showed improved cognitive function after treatment with piperidine derivatives. |
| Case Study 2 | Animal models indicated reduced neuroinflammation and improved memory performance. |
Clinical Implications
The dual action of [(1-Isopropylpiperidin-4-YL)oxy]acetic acid hydrochloride on immune modulation and neuroprotection positions it as a promising candidate for further clinical investigation. Its potential use in combination therapies for autoimmune diseases or as an adjunct therapy in neurodegenerative conditions warrants comprehensive clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
